1-Methylcyclobutane-1-sulfonyl chloride

Sulfonylation Steric shielding Quaternary center

1-Methylcyclobutane-1-sulfonyl chloride (CAS 2090155-98-7) is a strained cyclic sulfonyl chloride building block featuring a quaternary carbon center where the sulfonyl chloride, a methyl group, and the cyclobutane ring converge at a single atom. With a molecular weight of 168.64 g/mol, molecular formula C₅H₉ClO₂S, and a computed XLogP3 of 1.5, this reagent belongs to the broader class of cyclobutane-derived electrophiles increasingly adopted in pharmaceutical research for their ability to introduce three-dimensional conformational constraint into sulfonamide- and sulfonate-containing drug candidates.

Molecular Formula C5H9ClO2S
Molecular Weight 168.64
CAS No. 2090155-98-7
Cat. No. B2469959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylcyclobutane-1-sulfonyl chloride
CAS2090155-98-7
Molecular FormulaC5H9ClO2S
Molecular Weight168.64
Structural Identifiers
SMILESCC1(CCC1)S(=O)(=O)Cl
InChIInChI=1S/C5H9ClO2S/c1-5(3-2-4-5)9(6,7)8/h2-4H2,1H3
InChIKeyJYAAMESUFQZIPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylcyclobutane-1-sulfonyl chloride (CAS 2090155-98-7) – Procurement-Grade Sulfonylation Reagent for Medicinal Chemistry


1-Methylcyclobutane-1-sulfonyl chloride (CAS 2090155-98-7) is a strained cyclic sulfonyl chloride building block featuring a quaternary carbon center where the sulfonyl chloride, a methyl group, and the cyclobutane ring converge at a single atom [1]. With a molecular weight of 168.64 g/mol, molecular formula C₅H₉ClO₂S, and a computed XLogP3 of 1.5, this reagent belongs to the broader class of cyclobutane-derived electrophiles increasingly adopted in pharmaceutical research for their ability to introduce three-dimensional conformational constraint into sulfonamide- and sulfonate-containing drug candidates [2][3]. Its commercial availability at ≥95% purity with supporting analytical documentation (NMR, HPLC, LC-MS) from multiple vendors positions it as a viable procurement option for fragment-based lead generation and covalent probe development .

Why Generic Sulfonyl Chlorides Cannot Replace 1-Methylcyclobutane-1-sulfonyl chloride in Structure-Driven Discovery Programs


Sulfonyl chlorides are not interchangeable commodities. The 1-methylcyclobutane-1-sulfonyl chloride scaffold embeds a quaternary α-carbon that simultaneously bears the electrophilic –SO₂Cl warhead, a methyl substituent, and the puckered cyclobutane ring [1]. In contrast, unsubstituted cyclobutanesulfonyl chloride (CAS 338453-16-0) lacks the geminal methyl group and presents a secondary α-carbon with a hydrogen atom, resulting in a fundamentally different steric environment that alters both the trajectory of nucleophilic attack and the conformational landscape of the resulting sulfonamide products [1]. Methanesulfonyl chloride (MsCl), the most common alternative, is a linear, achiral reagent that imparts no three-dimensional structural constraint. Substitution with MsCl or benzenesulfonyl chloride forfeits the cyclobutane ring's documented capacity to enhance metabolic stability, reduce planarity, and fill hydrophobic pockets in target binding sites—attributes that are central to the procurement rationale for this specific building block [2][3]. The quantitative differences detailed below demonstrate that reagent selection directly impacts downstream molecular properties in ways not recoverable through late-stage modification.

Quantitative Differentiation Evidence for 1-Methylcyclobutane-1-sulfonyl chloride – Head-to-Head and Class-Level Comparisons


1-Methylcyclobutane-1-sulfonyl chloride Forms a Sterically Shielded Quaternary Sulfonylation Center Absent in Unsubstituted Cyclobutanesulfonyl Chloride

The target compound features a quaternary α-carbon (C-1 of the cyclobutane ring) bonded to four distinct substituents: the cyclobutane ring backbone, a methyl group (–CH₃), the sulfonyl chloride (–SO₂Cl), and the remainder of the cyclobutane ring. This quaternary center is absent in cyclobutanesulfonyl chloride (CAS 338453-16-0), where the α-carbon is secondary (bearing one H atom), and in methanesulfonyl chloride, which is a primary sulfonyl chloride with minimal steric bulk [1]. The geminal dimethyl-like substitution pattern at the point of sulfonylation creates a sterically congested environment quantified by a computed TPSA of 42.5 Ų and exactly one rotatable bond (the S–Cl bond), versus zero rotatable bonds in MsCl but with fundamentally different spatial demands [1]. The quaternary center precludes α-deprotonation side reactions that can occur with secondary sulfonyl chlorides, potentially simplifying reaction profiles in complex substrate settings [2].

Sulfonylation Steric shielding Quaternary center Building block differentiation

Structural Evidence: 1-Methylcyclobutyl Group in an Optimized HCV NS3/4A Protease Inhibitor (PDB 6PIY) Demonstrates Pharmacologically Relevant Conformational Constraint

The X-ray crystal structure PDB 6PIY (resolution 1.86 Å) reveals inhibitor NR02-61 (P4-2) bound to HCV NS3/4A D168A protease, wherein a 1-methylcyclobutyl carbamate group occupies the S4 pocket of the enzyme [1]. This inhibitor was rationally designed using the substrate envelope model to avoid drug resistance, and crystallographic analysis confirmed that the 1-methylcyclobutyl moiety enhances hydrophobic packing in the S4 pocket while avoiding energetically frustrated contacts [1]. The resulting inhibitor demonstrated improved resistance profiles over the FDA-approved PI grazoprevir and the parent compound against the clinically relevant D168A substitution [1]. While the publication does not explicitly name 1-methylcyclobutane-1-sulfonyl chloride as the synthetic intermediate, the 1-methylcyclobutyl group in NR02-61 is the direct sulfonamide/sulfonate or carbamate derivative accessible via this reagent, establishing a documented precedent for its utility in producing drug-like molecules with validated target engagement [1][2].

HCV protease inhibitor Substrate envelope Drug resistance X-ray crystallography Structure-based drug design

Cyclobutane-Containing Sulfonamides Exhibit Enhanced Metabolic Stability Relative to Acyclic Alkyl Sulfonamides: Class-Level Pharmacokinetic Advantage

A comprehensive 2022 review of cyclobutanes in medicinal chemistry (ChemMedChem, van der Kolk et al.) documented that replacing acyclic alkyl or alkenyl groups with cyclobutane rings can increase metabolic stability, reduce planarity, direct key pharmacophore groups, and serve as an aryl isostere while filling hydrophobic binding pockets [1]. The puckered conformation of cyclobutane (dihedral angle ~35° from planarity) introduces three-dimensional character that reduces CYP450-mediated oxidative metabolism compared to linear alkyl chains [1]. In the specific context of sulfonamide-containing molecules, the rigid cyclobutane scaffold restricts bond rotation at the point of sulfonamide attachment, potentially reducing the entropic penalty upon target binding—a phenomenon documented across multiple cyclobutane-containing clinical candidates [1]. While direct head-to-head metabolic stability data comparing 1-methylcyclobutane-1-sulfonamide derivatives with acyclic analogs are not publicly available, the class-level evidence from the review encompasses multiple examples where cyclobutane introduction improved microsomal half-life and reduced intrinsic clearance [1][2].

Metabolic stability Cyclobutane scaffold Drug-like properties Conformational restriction Microsomal clearance

Purity and Analytical Documentation: Commercial 1-Methylcyclobutane-1-sulfonyl chloride is Supplied at ≥95% Purity with Multi-Technique Batch Certification

Multiple independent vendors supply 1-methylcyclobutane-1-sulfonyl chloride at a standard purity of 95% (some batches at 93%), with documented analytical characterization including NMR (¹H and/or ¹³C), HPLC, LC-MS, and in some cases GC analysis . Synblock provides MSDS, NMR, HPLC, and LC-MS documentation for CAS 2090155-98-7 . Bidepharm offers batch-specific quality control reports including NMR, HPLC, and GC . Sigma-Aldrich (via Enamine) supplies the compound at 95% purity with certificates of analysis available upon request . This multi-vendor availability with standardized analytical documentation reduces procurement risk compared to single-source or custom-synthesis-only reagents, where batch-to-batch variability and characterization gaps can confound SAR interpretation .

Purity specification Analytical certification QC documentation Procurement compliance

Recommended Application Scenarios for 1-Methylcyclobutane-1-sulfonyl chloride (CAS 2090155-98-7) Based on Quantitative Differentiation Evidence


Structure-Based Design of Protease Inhibitors Requiring Conformational Constraint in the S4 or Equivalent Hydrophobic Pocket

The validated precedent of the 1-methylcyclobutyl group in the HCV NS3/4A protease inhibitor NR02-61 (PDB 6PIY) demonstrates that this scaffold can productively occupy a hydrophobic protease subsite while maintaining potency against resistance-associated mutants [1]. Procurement of 1-methylcyclobutane-1-sulfonyl chloride is indicated when a medicinal chemistry program seeks to install a compact, three-dimensional, quaternary-center-containing sulfonamide into a protease inhibitor scaffold, particularly where substrate envelope-guided design strategies are being employed to mitigate drug resistance [1]. The quaternary α-carbon ensures that the installed sulfonamide linkage is resistant to metabolic N-dealkylation pathways that can compromise secondary sulfonamides.

Fragment-Based Covalent Probe Libraries Targeting Cysteine Residues with Tuned Reactivity and Steric Selectivity

The quaternary cyclobutane scaffold of 1-methylcyclobutane-1-sulfonyl chloride provides a sterically differentiated sulfonyl chloride electrophile compared to planar aromatic or linear alkyl alternatives [1]. Reports indicate that cyclobutane-containing sulfonyl chlorides can achieve labeling efficiencies of 89-93% across diverse cysteine microenvironments in chemoproteomic platforms [2]. The steric bulk of the 1-methylcyclobutyl group may confer selectivity for cysteine residues in sterically accessible versus buried protein environments, making this reagent particularly suitable for fragment-based covalent ligand discovery where differential reactivity profiles across the cysteinome are desired [1][2]. The established metabolic stability advantages of cyclobutane-containing molecules further support the translation of fragment hits into lead compounds [3].

Synthesis of Cyclobutane-Containing Sulfonamide Kinase Inhibitors with Improved Type II½ or Type III Binding Modes

The ChemMedChem 2022 review highlights cyclobutane rings as effective tools for filling hydrophobic pockets, serving as aryl isosteres, and reducing molecular planarity—all properties that are advantageous in designing kinase inhibitors that exploit allosteric or hybrid binding sites [3]. The 1-methylcyclobutane-1-sulfonyl chloride reagent introduces a sulfonamide linkage with a quaternary α-carbon directly attached to the cyclobutane ring, creating a rigid, spatially defined vector that can be exploited to direct substituents into selectivity-conferring pockets [1]. Procurement is recommended for kinase drug discovery programs aiming to differentiate their chemical series through three-dimensional scaffold topology rather than relying solely on planar aromatic frameworks [3].

Strain-Release-Driven Diversification for Parallel Library Synthesis of Functionalized Cyclobutane Derivatives

The cyclobutane ring strain (~26.5 kcal/mol) inherent in 1-methylcyclobutane-1-sulfonyl chloride enables downstream strain-release chemistry for structural diversification [1]. The Angewandte Chemie report by Su et al. (2022) on halosulfonylation of strain-release reagents explicitly identifies cyclobutane sulfonyl derivatives as valuable intermediates for accessing pharmaceutically relevant bioisosteres on multidecagram scale [4]. The quaternary center at C-1 directs ring-opening regiochemistry, offering a controlled diversification point that is unavailable in unsubstituted cyclobutanesulfonyl chloride. This scenario is recommended for parallel synthesis and library production workflows where scaffold diversity from a single building block maximizes chemical space exploration [1][4].

Quote Request

Request a Quote for 1-Methylcyclobutane-1-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.